



# Spectrophotometric Determination of Deflazacort: Application Notes and Protocols

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Compound of Interest				
Compound Name:	6beta-Hydroxy Deflazacort			
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#### Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort (also known as 21-hydroxydeflazacort).[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Deflazacort in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a simple, cost-effective, and rapid method for this purpose.[3]

This document provides detailed application notes and protocols for the spectrophotometric determination of Deflazacort. It also addresses the analysis of its primary metabolite and summarizes key quantitative data from various validated methods.

# I. Spectrophotometric Determination of Deflazacort

UV-Vis spectrophotometry is a widely used technique for the analysis of Deflazacort, based on the principle that the drug absorbs light in the UV range.[3] The wavelength of maximum absorbance (λmax) for Deflazacort is consistently reported between 243 nm and 247 nm, depending on the solvent used.[1][2][4][5]

## **Experimental Protocols**

### Methodological & Application





Several validated UV spectrophotometric methods have been developed for the quantification of Deflazacort. Below are detailed protocols for two common methods using different solvents.

Protocol 1: UV Spectrophotometric Determination of Deflazacort in Methanol

This protocol is adapted from a method that specifies methanol as the solvent.[1][4]

- 1. Instrumentation:
- UV-Visible Spectrophotometer (Double Beam)
- Matched quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Materials:
- Deflazacort reference standard
- Methanol (AR grade)
- Sample containing Deflazacort (e.g., powdered tablets)
- 3. Preparation of Standard Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of Deflazacort reference standard and transfer it to a 100 mL volumetric flask.[4]
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the standard completely.
- Make up the volume to 100 mL with methanol and mix well.
- 4. Preparation of Working Standard Solutions:
- From the standard stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with methanol to obtain a concentration of 100  $\mu$ g/mL.[4]
- Prepare a series of dilutions from the 100 μg/mL solution to obtain concentrations in the range of 4-20 μg/mL.[1][4] For example, pipette 0.4, 0.8, 1.2, 1.6, and 2.0 mL into separate 10 mL volumetric flasks and make up the volume with methanol.
- 5. Preparation of Sample Solution:

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- Weigh and powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Deflazacort and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 30 minutes to ensure complete extraction of the drug, and then make up the volume with methanol.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
- Dilute the filtrate with methanol to obtain a final concentration within the calibration range.
- 6. Spectrophotometric Analysis:
- Scan the working standard solution from 200-400 nm to determine the λmax. The reported λmax in methanol is approximately 243-244 nm.[1][5]
- Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
- Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.
- Determine the concentration of Deflazacort in the sample solution from the calibration curve.

Protocol 2: UV Spectrophotometric Determination of Deflazacort in Ethanol

This protocol is based on a method utilizing ethanol as the solvent.

- 1. Instrumentation:
- Same as in Protocol 1.
- 2. Reagents and Materials:
- Deflazacort reference standard
- Ethanol (AR grade)
- Sample containing Deflazacort
- 3. Preparation of Standard Stock Solution (1000 μg/mL):
- Accurately weigh 100 mg of Deflazacort reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume to 100 mL with ethanol.
- 4. Preparation of Working Standard Solutions:



- Prepare a working stock solution of 100  $\mu$ g/mL by diluting 10 mL of the stock solution to 100 mL with ethanol.
- From this working stock, prepare a series of dilutions in the desired linear range (e.g., 5-30 μg/mL) with ethanol.
- 5. Preparation of Sample Solution:
- Follow the same procedure as in Protocol 1, using ethanol as the solvent for extraction and dilution.
- 6. Spectrophotometric Analysis:
- Determine the λmax of Deflazacort in ethanol (reported around 244-247 nm).[6]
- Measure the absorbance of the standard and sample solutions at the  $\lambda$ max against an ethanol blank.
- Calculate the concentration of Deflazacort in the sample using a calibration curve or by the single-point standardization method.

#### II. Determination of Deflazacort Metabolites

Deflazacort is a prodrug that is converted to its pharmacologically active metabolite, 21-desacetyl deflazacort. Due to the structural similarity between Deflazacort and its metabolites, their UV spectra are expected to have significant overlap. This makes their simultaneous determination by conventional UV-Vis spectrophotometry challenging without prior separation.

Currently, there are no established direct spectrophotometric methods for the individual quantification of Deflazacort metabolites in the presence of the parent drug. Analytical techniques that combine separation with detection, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are the methods of choice for the determination of Deflazacort and its metabolites in biological fluids and for stability studies.

#### **III. Data Presentation**

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of Deflazacort.

Table 1: Summary of UV Spectrophotometric Methods for Deflazacort Determination



Solvent System	λmax (nm)	Linearity Range (µg/mL)	Correlation Coefficient (r²)	Reference
Methanol	243	4 - 20	0.999	[1]
Ethanol	244	-	> 0.999	[7]
Methanol and Water	245	0.5 - 8	0.9998	[2]
Methanol	244	1 - 9	0.8979	[5]
Ethanol and Water	247	-	0.9985	[6]

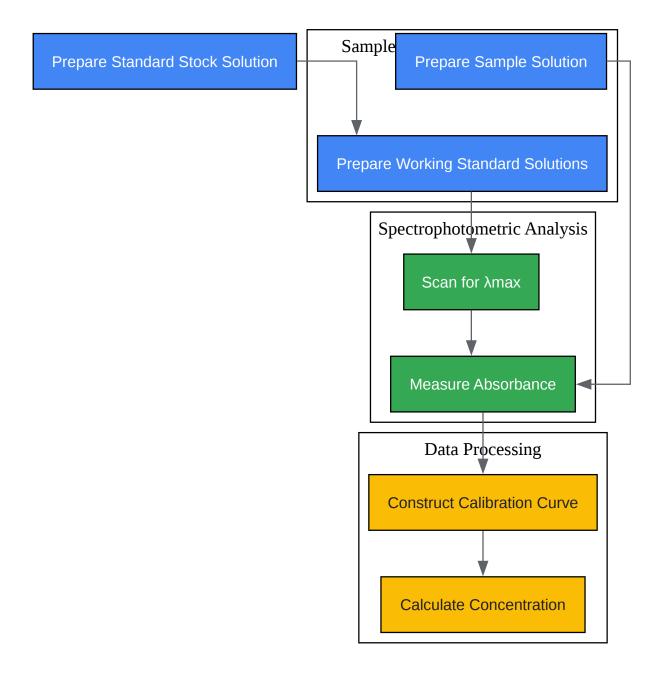
Table 2: Validation Parameters for a UV Spectrophotometric Method in Methanol

Parameter	Result	
Linearity Range	4 - 20 μg/mL	
Regression Equation	y = 0.1694x - 0.1742	
Correlation Coefficient (r²)	0.999	
Limit of Detection (LOD)	0.403 μg/mL	
Limit of Quantitation (LOQ)	1.222 μg/mL	
Precision (%RSD)	< 2%	
Accuracy (Recovery)	Within acceptable limits	
(Data adapted from a study by Mohammed  Jahid Halder, et al.)[1]		

## **IV. Visualizations**

The following diagrams illustrate the experimental workflow for the spectrophotometric determination of Deflazacort and the metabolic conversion of Deflazacort.





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Caption: Experimental workflow for spectrophotometric determination of Deflazacort.



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